diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C32H37N3O4. This compound is notable for its intricate structure, which includes a pyrazole ring, a phenyl group, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzyme active sites, altering protein conformation, or modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diisopropyl-4,5-dimethylimidazol-2-ylidene: A compound with a similar imidazole ring structure, used in coordination chemistry and catalysis.
Diisobutyl phthalate: Another ester compound, used as a plasticizer in various industrial applications.
Uniqueness
Diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring and a pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized research applications where these properties are advantageous.
Properties
Molecular Formula |
C32H37N3O4 |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
dipropan-2-yl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H37N3O4/c1-18(2)38-31(36)27-22(7)33-23(8)28(32(37)39-19(3)4)29(27)26-17-35(24-12-10-9-11-13-24)34-30(26)25-16-20(5)14-15-21(25)6/h9-19,29,33H,1-8H3 |
InChI Key |
RCWPBMAKFHHQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC(C)C)C)C)C(=O)OC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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